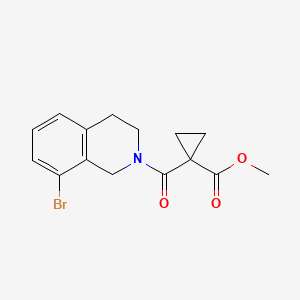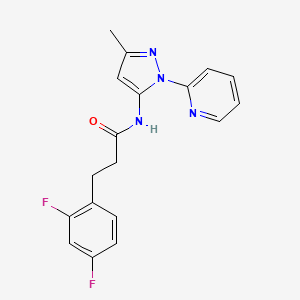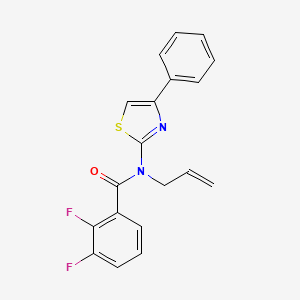![molecular formula C19H24FN3O2 B7662662 [4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone](/img/structure/B7662662.png)
[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone, also known as FL-118, is a novel compound that has been extensively studied for its potential use as an anticancer agent. The compound is a small molecule that has been designed to target cancer cells selectively and induce apoptosis, or programmed cell death, in these cells.
Mécanisme D'action
The mechanism of action of [4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, the compound has been shown to inhibit the Akt/mTOR and NF-κB pathways, which are critical for cancer cell survival and proliferation. By blocking these pathways, this compound induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, the compound has been shown to inhibit cell proliferation, migration, and invasion. Furthermore, this compound has been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone for lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell death and for testing the efficacy of combination therapies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of [4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to personalize treatment strategies for individual patients. Additionally, further studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents and radiation therapy.
Méthodes De Synthèse
The synthesis of [4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone involves several steps, including the condensation of 2-fluorobenzaldehyde with piperidine, followed by the addition of 5-propyl-1H-pyrazole-4-carboxylic acid and subsequent reduction with sodium borohydride. The final product is purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that the compound is highly effective against a variety of cancer cell lines, including those resistant to other chemotherapeutic agents. Furthermore, this compound has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway, which is a key regulator of programmed cell death.
Propriétés
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-2-5-18-16(12-21-22-18)19(24)23-10-8-15(9-11-23)25-13-14-6-3-4-7-17(14)20/h3-4,6-7,12,15H,2,5,8-11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBDCOVWPPQOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C(=O)N2CCC(CC2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[5-(2,6-difluorophenyl)furan-2-yl]methyl]-3-(methylsulfonylmethyl)aniline](/img/structure/B7662582.png)

![2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide](/img/structure/B7662587.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyridine-4-carboxamide](/img/structure/B7662614.png)
![3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7662618.png)

![(2-Fluoro-6-hydroxyphenyl)-[4-(4-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7662630.png)
![N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B7662634.png)
![Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone](/img/structure/B7662642.png)
![N-[1-[4-(4-fluorophenyl)phenyl]ethyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7662649.png)
![N-[2-(tert-butylamino)ethyl]-N'-(4-chloro-2,6-difluorophenyl)oxamide](/img/structure/B7662659.png)


![2-cyano-N-[[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methyl]acetamide](/img/structure/B7662693.png)
